

# **Application Notes and Protocols for Oral Administration of Avadomide Hydrochloride**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration protocols for **avadomide hydrochloride** (CC-122), a novel cereblon E3 ligase modulator. This document includes summaries of clinical trial designs, pharmacokinetic data, and detailed experimental protocols to guide researchers in the safe and effective use of this compound in a pre-clinical and clinical research setting.

### **Mechanism of Action**

Avadomide is an orally active, small-molecule therapeutic agent that modulates the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Its mechanism of action involves binding to CRBN, which promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the Cullin-4 RING E3 ubiquitin ligase complex.[3][4][5] This leads to their ubiquitination and subsequent rapid proteasomal degradation.[3][4][5] The degradation of these transcription factors results in potent antitumor and immunomodulatory effects.[2][4][5] Specifically, the degradation of Aiolos leads to the derepression of the IL2 gene, enhancing interleukin-2 production and T-cell proliferation.[3][4]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Avadomide's mechanism of action.



## **Pharmacokinetic Properties**

Avadomide exhibits favorable pharmacokinetic properties following oral administration.[4][6] Studies in healthy adults and patients with various malignancies have characterized its absorption, distribution, metabolism, and excretion.

| Parameter                              | Value (for 3 mg single oral dose) | Reference |
|----------------------------------------|-----------------------------------|-----------|
| Cmax (Maximum Plasma<br>Concentration) | 61.92 - 83.96 ng/mL               | [5]       |
| AUC∞ (Total Plasma<br>Exposure)        | 666.34 - 774.86 h⋅μg/L            | [5]       |
| t½ (Apparent Terminal Half-life)       | 8.39 - 9.28 hours                 | [5]       |

Note: Values may vary based on formulation (hydrochloride salt vs. free base) and patient population.

A study on the impact of renal impairment showed that total plasma exposure to avadomide increased by approximately 50% in subjects with moderate renal insufficiency and 120% in those with severe renal insufficiency, suggesting that dose adjustments may be necessary in these patient populations.[7]

### **Clinical Trial Protocols**

Several clinical trials have investigated the safety and efficacy of avadomide in various cancers. The following sections outline typical protocols based on published studies.

# Representative Phase I Dose-Escalation Study (Based on NCT01421524)

This first-in-human, multicenter, open-label study evaluated the safety, tolerability, and recommended phase 2 dose (RP2D) of avadomide in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4][6]

Patient Eligibility Criteria (Inclusion):



- Age ≥18 years.[5]
- Histologically confirmed advanced solid tumors, NHL, or multiple myeloma refractory to standard therapies.[4]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[5]
- Adequate organ function (hematologic, renal, and hepatic).

Patient Eligibility Criteria (Exclusion):

- Symptomatic central nervous system (CNS) metastases.[4]
- Grade ≥2 peripheral neuropathy.[4]
- Clinically significant cardiac diseases.[4]

#### Treatment Protocol:

- Dose Escalation: A 3+3 dose-escalation design was used, with oral avadomide administered at doses ranging from 0.5 mg to 3.5 mg.[4]
- Dosing Schedule: Continuous daily dosing over a 28-day cycle.[4][6]
- Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the RP2D.[4][6]

Safety and Efficacy Assessments:

- DLT Evaluation: Patients were evaluable for DLTs during the first 28-day cycle.[4]
- Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Tumor Assessments: Performed at screening and at the end of every two cycles.[4]



- Pharmacokinetic Sampling: Blood samples were collected at specified time points after dosing to determine pharmacokinetic parameters.
- Pharmacodynamic Assessments: Peripheral blood samples were analyzed for the degradation of Aiolos and Ikaros in B and T cells.[4]

#### **Key Findings:**

- The MTD was established at 3.0 mg daily.[4][6]
- The NTD was 3.5 mg daily.[4][6]
- Common grade ≥3 TEAEs included neutropenia, fatigue, and diarrhea.[6]

# Phase Ib Combination Therapy Study (Based on CC-122-NHL-001)

This study evaluated avadomide in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[8]

#### Treatment Protocol:

- Avadomide Dosing: 3 mg of oral avadomide was administered on an intermittent schedule of 5 days on, 2 days off each week.[8] This intermittent schedule was found to improve tolerability, particularly by mitigating neutropenia.[5][8][9]
- Rituximab Dosing: 375 mg/m² administered intravenously on day 8 of cycle 1, day 1 of cycles 2-6, and then every third cycle for up to 2 years.[8]
- Primary Objective: To determine the safety and tolerability of the combination therapy.[8]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A representative clinical trial workflow.

### **Recommended Phase 2 Dose and Schedule**

Based on the results of multiple Phase I studies, the recommended Phase 2 dose (RP2D) for avadomide is 3 mg orally, administered on an intermittent schedule of 5 consecutive days followed by 2 days off each week of a 28-day cycle.[8][9] This intermittent dosing schedule has



been shown to improve the safety profile, particularly reducing the incidence and severity of neutropenia, while maintaining clinical activity.[5][8][9]

## **Summary of Clinical Efficacy**

Avadomide has demonstrated promising clinical activity as a monotherapy and in combination with other agents in various hematologic malignancies.

| Indication                                  | Treatment                                 | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR)<br>Rate | Reference |
|---------------------------------------------|-------------------------------------------|-----------------------------------|-----------------------------------|-----------|
| Relapsed/Refract ory DLBCL                  | Avadomide<br>Monotherapy                  | 29%                               | 11%                               | [10]      |
| Newly<br>Diagnosed<br>DLBCL (high-<br>risk) | Avadomide + R-<br>CHOP                    | 88%                               | 79%                               | [11][12]  |
| Relapsed/Refract<br>ory NHL                 | Avadomide Monotherapy (Japanese patients) | 54%                               | 31% (4 of 13 patients)            | [9]       |

These data highlight the potential of avadomide as a therapeutic option for patients with B-cell malignancies. Further investigation in ongoing and future clinical trials will continue to define its role in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. selleckchem.com [selleckchem.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Dose Pharmacokinetics, Safety, and Tolerability of Avadomide (CC-122) in Subjects With Mild, Moderate, or Severe Renal Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I, multicenter, dose-escalation study of avadomide in adult Japanese patients with advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asco.org [asco.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of Avadomide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#avadomide-hydrochloride-oral-administration-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com